2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
Description
The compound 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide features a central 1,3-thiazole ring substituted at the 2-position with a sulfanyl-linked 2-(4-fluorophenyl)-2-oxoethyl group and at the 4-position with an acetamide moiety. Its molecular formula is C₁₅H₁₄FN₂O₂S₂, with a molecular weight of 338.42 g/mol .
Properties
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S2/c14-9-3-1-8(2-4-9)11(17)7-20-13-16-10(6-19-13)5-12(15)18/h1-4,6H,5,7H2,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIFSVZEIWKIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC(=CS2)CC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It contains a thiazole ring, which is known to interact with various biological targets and exhibit diverse biological activities. The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom.
Biochemical Pathways
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
The compound 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide , often referred to by its IUPAC name, is a thiazole derivative that has garnered attention for its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 366.44 g/mol . The presence of the 4-fluorophenyl group and thiazole moiety are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16F2O2S2 |
| Molecular Weight | 366.44 g/mol |
| IUPAC Name | This compound |
| LogP | 3.79 |
| Polar Surface Area | 95 Ų |
Biological Activity Overview
Research on the biological activity of this compound indicates several potential pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies have suggested that thiazole derivatives exhibit significant antimicrobial properties. The compound's thiazole ring may enhance its interaction with microbial enzymes or receptors, potentially inhibiting growth or viability.
- Anticancer Potential : Compounds containing thiazole and phenyl groups have been investigated for their anticancer properties. Studies indicate that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of proliferation.
- Anti-inflammatory Effects : There is evidence that thiazole derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This may be particularly relevant in conditions like arthritis or chronic inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. The compound's ability to disrupt bacterial cell wall synthesis was hypothesized as a mechanism of action.
- Anticancer Activity : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound could reduce cell viability significantly at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
- Anti-inflammatory Mechanisms : A recent study evaluated the anti-inflammatory effects of similar thiazole compounds in a rat model of arthritis. Results showed a reduction in paw edema and serum levels of inflammatory markers (TNF-α and IL-6) upon administration of the compound at doses of 5 to 20 mg/kg.
Comparison with Similar Compounds
Structural Analogs with Modified Acetamide Substituents
N-Ethyl-2-(2-{[2-(4-Fluorophenyl)-2-Oxoethyl]Sulfanyl}-1,3-Thiazol-4-yl)Acetamide (BG15673)
- Molecular Formula : C₁₅H₁₅FN₂O₂S₂
- Molecular Weight : 338.42 g/mol
- Key Difference : Replacement of the acetamide’s terminal hydrogen with an ethyl group.
- This modification may alter metabolic stability compared to the parent compound.
N-(4-Fluorophenyl)-2-[2-({2-[(4-Fluorophenyl)Amino]-2-Oxoethyl}Sulfanyl)-1,3-Thiazol-4-yl]Acetamide
- Molecular Formula : C₁₉H₁₅F₂N₃O₂S₂
- Molecular Weight : 419.46 g/mol
- Key Difference: An additional 4-fluorophenylamino group on the oxoethyl moiety.
Analogs with Heterocyclic Variations
2-[[4-(4-Bromophenyl)Sulfonyl-2-Thiophen-2-yl-1,3-Oxazol-5-yl]Sulfanyl]-N-(4-Fluorophenyl)Acetamide
- Molecular Formula : C₂₁H₁₄BrFN₂O₄S₃
- Molecular Weight : 567.45 g/mol
- Key Differences :
- Replacement of thiazole with oxazole.
- Introduction of a bromophenylsulfonyl group and thiophene.
N-[2-(2,4-Dioxo-1,3-Thiazolidin-3-yl)Ethyl]-2-[[5-(4-Fluorophenyl)-4-Phenyl-1,2,4-Triazol-3-yl]Sulfanyl]Acetamide
- Molecular Formula : C₂₁H₁₇FN₆O₃S₂
- Molecular Weight : 500.53 g/mol
- Key Differences: Incorporation of a 1,2,4-triazole and thiazolidinone ring.
- Impact: The triazole enhances metal-binding capacity, while the thiazolidinone introduces a keto-enol tautomerism, which could influence redox activity or target engagement.
Functional Group Modifications
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives
- Representative Example : Anti-exudative derivatives tested at 10 mg/kg, showing efficacy comparable to diclofenac sodium (8 mg/kg) .
- Key Differences : Furan and triazole substituents replace fluorophenyl and thiazole groups.
- Impact : The furan ring improves solubility, while the triazole may modulate anti-inflammatory activity through COX-2 inhibition.
Ethyl 2-(2-Benzyloxycarbonylaminothiazol-4-yl)Acetate
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
